1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with tert-butoxycarbonyl and cyclopropanecarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms with tert-butoxycarbonyl (Boc) groupsThe reaction conditions often require the use of solvents like glycerol and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The cyclopropanecarbonyl group can participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-(cyclopropylcarbonyl)piperazine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-(cyclobutylcarbonyl)piperazine-2-carboxylic acid
Uniqueness
1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and cyclopropanecarbonyl groups, which impart distinct reactivity and stability to the molecule. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Properties
IUPAC Name |
4-(cyclopropanecarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-6-15(8-10(16)12(18)19)11(17)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEWUTKPNYBVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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